molecular formula C15H19ClN2O3 B2389093 2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine CAS No. 1384746-66-0

2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2389093
CAS No.: 1384746-66-0
M. Wt: 310.78
InChI Key: DKINYYWYRBAILU-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine is a chemical compound with the molecular formula C13H17ClN2O3. This compound is part of the pyridine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine typically involves the reaction of 2-chloropyridine with 4-(oxolan-3-yloxy)piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-(oxolan-3-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-14-13(2-1-6-17-14)15(19)18-7-3-11(4-8-18)21-12-5-9-20-10-12/h1-2,6,11-12H,3-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKINYYWYRBAILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2CCOC2)C(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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